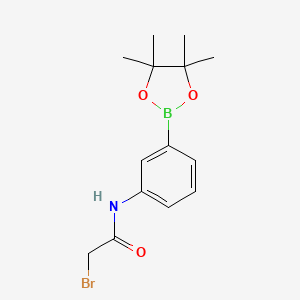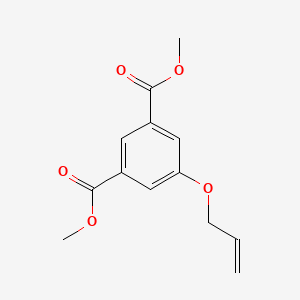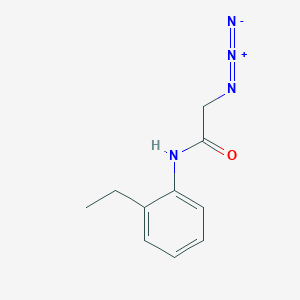![molecular formula C13H8ClN3O B3032599 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 27199-42-4](/img/structure/B3032599.png)
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Übersicht
Beschreibung
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole-bearing compounds, which are structurally similar, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
The structural similarity of many drugs, especially antiviral and anticancer ones, with dna bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that many enzymatic reactions involve prosthetic pyridine nucleotide in numerous oxidation–reduction processes . This suggests that Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- may potentially influence these processes.
Pharmacokinetics
The pyridine moiety is known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . These properties can significantly impact the bioavailability of the compound.
Result of Action
It’s known that pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . This suggests that Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- may have similar effects.
Biochemische Analyse
Biochemical Properties
Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic receptors, which are involved in neurotransmission and play a role in conditions such as schizophrenia, Alzheimer’s disease, and pain management . The interaction with these receptors can modulate their activity, leading to potential therapeutic effects.
Cellular Effects
The effects of Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, it has been observed to modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been reported to inhibit certain enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing inflammation . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . These interactions can influence the metabolic flux and levels of metabolites within cells, potentially leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to regulate gene expression . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chlorobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine include other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,3,4-oxadiazole compounds. These compounds share the oxadiazole ring but differ in their substituents and overall structure. The uniqueness of this compound lies in the presence of both the chlorophenyl and pyridine rings, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, materials science, and organic synthesis. Further studies on its mechanism of action and comparison with similar compounds will continue to reveal its full potential.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKWCJCCZGCLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354117 | |
| Record name | pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27199-42-4 | |
| Record name | pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)

![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)

![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)
![benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate](/img/structure/B3032527.png)





![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)

